molecular formula C14H23N5 B11743305 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11743305
M. Wt: 261.37 g/mol
InChI Key: SHOXWPMWIBDGFY-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with butan-2-yl and ethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the butan-2-yl and ethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The final step involves the coupling of the substituted pyrazole rings through a nucleophilic substitution reaction, typically using a suitable amine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base, amines in the presence of a coupling agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole amines.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-1H-pyrazole
  • 1-ethyl-1H-pyrazole
  • 1-(butan-2-yl)-3-methyl-1H-pyrazole

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds

Biological Activity

The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine features a unique dual pyrazole structure, which suggests significant potential for various biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Characteristics

This compound consists of two pyrazole rings connected by a methylamine bridge, with distinct alkyl substitutions that may influence its biological interactions. The presence of nitrogen-containing heterocycles is common in many active pharmaceutical compounds, enhancing the likelihood of diverse pharmacological effects.

Property Details
Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
CAS Number 1856033-99-2
IUPAC Name 1-butan-2-yl-N-[(1-ethylpyrazol-5-yl)methyl]pyrazol-3-amine

Biological Activity

The biological activity of this compound may include:

  • Anticancer Properties : Similar pyrazole derivatives have shown anticancer activity, particularly against various tumor cell lines.
  • Anti-inflammatory Effects : Pyrazole compounds are often explored for their anti-inflammatory properties, which could be relevant for this compound.
  • Insecticidal Activity : Some related pyrazole structures exhibit insecticidal properties, suggesting potential applications in pest control.

Structure-Activity Relationship (SAR)

Research indicates that the specific substitutions on the pyrazole rings significantly affect the biological activity:

  • Alkyl Chain Variations : Studies have shown that altering alkyl chains at specific positions can enhance or diminish activity against certain biological targets (e.g., Trypanosoma brucei) .
Compound Variation pEC50 Value Activity Description
Parent Compound8.5High potency against T. brucei
Ethyl Substitution6.2Moderate potency
Propyl Substitution6.8Improved activity compared to methyl

In Vitro Studies

In vitro studies have demonstrated that analogues of this compound possess good aqueous solubility and favorable plasma protein binding characteristics. For instance, certain analogues showed low toxicity to mammalian cells while maintaining significant activity against T. brucei .

Metabolic Stability

Metabolic studies indicate that some derivatives exhibit improved stability in human liver microsomes, which is crucial for developing viable therapeutic agents .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-12(3)19-14(7-9-17-19)11-15-10-13-6-8-16-18(13)5-2/h6-9,12,15H,4-5,10-11H2,1-3H3

InChI Key

SHOXWPMWIBDGFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC=NN2CC

Origin of Product

United States

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